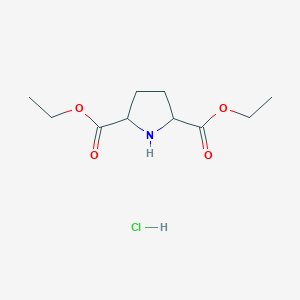

Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl pyrrolidine-2,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUFBLCQRNNJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676498 | |

| Record name | Diethyl pyrrolidine-2,5-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90979-49-0 | |

| Record name | Diethyl pyrrolidine-2,5-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-Diethyl Pyrrolidine-2,5-dicarboxylate Hydrochloride

Introduction: The Strategic Importance of the Pyrrolidine Core in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone scaffold in medicinal chemistry. Its prevalence in numerous natural products, pharmaceuticals, and chiral organocatalysts underscores its significance.[1] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often crucial for achieving high-affinity and selective interactions with biological targets.[2] Unlike its aromatic counterpart, pyrrole, the pyrrolidine structure introduces stereochemical complexity, which can be strategically exploited to fine-tune the pharmacological profile of a drug candidate.

This guide focuses on a key synthetic building block: cis-diethyl pyrrolidine-2,5-dicarboxylate hydrochloride (CAS No. 90979-49-0). This molecule offers a synthetically versatile platform, featuring two ester functionalities in a defined cis stereochemical relationship, and a secondary amine that can be further functionalized. The hydrochloride salt form enhances its stability and handling properties, making it an ideal starting material for researchers and drug development professionals. Understanding the properties, synthesis, and reactivity of this compound is essential for its effective utilization in the synthesis of more complex and biologically active molecules.

Physicochemical and Spectroscopic Properties

The hydrochloride salt of cis-diethyl pyrrolidine-2,5-dicarboxylate is typically a white to off-white solid. Its physical and spectroscopic properties are critical for its identification, purification, and use in subsequent synthetic steps.

| Property | Value | Source |

| CAS Number | 90979-49-0 | [3][4] |

| Molecular Formula | C₁₀H₁₈ClNO₄ | [3][4] |

| Molecular Weight | 251.71 g/mol | [3][4] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not definitively reported; expected to be higher than the free base and likely >150 °C | Inferred |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate. | Inferred from structure |

Spectroscopic Profile

While a publicly available, fully characterized set of spectra for this specific compound is not readily found, we can predict its key spectroscopic features based on its structure and data from closely related analogs.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Due to the C₂ symmetry of the cis-isomer, the proton NMR spectrum is expected to be relatively simple.

-

H2/H5 protons: A single signal for the two equivalent methine protons at the 2- and 5-positions, likely appearing as a multiplet around 4.0-4.5 ppm.

-

H3/H4 protons: The four methylene protons on the pyrrolidine ring would be expected to show complex splitting patterns, likely in the range of 2.0-2.5 ppm.

-

Ethyl Ester (CH₂): A quartet around 4.2 ppm, resulting from coupling with the methyl protons.

-

Ethyl Ester (CH₃): A triplet around 1.3 ppm, resulting from coupling with the methylene protons.

-

N-H proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent, likely appearing downfield (>9 ppm) in the hydrochloride salt form.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The symmetry of the molecule would also simplify the ¹³C NMR spectrum.

-

C2/C5 carbons: A single signal for the two equivalent methine carbons, expected around 60-65 ppm.

-

C3/C4 carbons: A single signal for the two equivalent methylene carbons, expected around 28-33 ppm.

-

Carbonyl carbons: A signal in the downfield region, typically around 170-175 ppm.

-

Ethyl Ester (OCH₂): A signal around 61-63 ppm.

-

Ethyl Ester (CH₃): A signal in the upfield region, around 14-15 ppm.

-

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by the following key absorptions:

-

N-H stretch: A broad absorption in the range of 2400-2800 cm⁻¹ is expected for the ammonium salt.

-

C=O stretch (ester): A strong, sharp absorption around 1730-1745 cm⁻¹.

-

C-O stretch (ester): A strong absorption in the 1150-1250 cm⁻¹ region.

-

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the parent ion would be observed for the free base (M+H)⁺ at m/z 216.12, corresponding to the loss of HCl.

Synthesis and Stereochemical Control

The stereoselective synthesis of cis-2,5-disubstituted pyrrolidines is a well-established field, with several reliable strategies available. The most common and direct route to cis-diethyl pyrrolidine-2,5-dicarboxylate involves the catalytic hydrogenation of the corresponding pyrrole precursor.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for cis-diethyl pyrrolidine-2,5-dicarboxylate hydrochloride.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes a plausible method for the synthesis of the target compound, adapted from established procedures for the reduction of pyrrole derivatives.

Materials:

-

Diethyl pyrrole-2,5-dicarboxylate

-

5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂)

-

Ethanol, anhydrous

-

Hydrogen gas (H₂)

-

Hydrochloric acid solution in ethanol or diethyl ether

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Celite® for filtration

Procedure:

-

Catalyst Loading and Substrate Addition: In a suitable high-pressure reactor vessel, add diethyl pyrrole-2,5-dicarboxylate (1 equivalent). To this, add anhydrous ethanol to dissolve the substrate completely. Finally, add the Rh/Al₂O₃ catalyst (5-10 mol%).

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material. The hydrogenation of the pyrrole ring is generally stereoselective, yielding the cis-isomer as the major product due to the delivery of hydrogen from the less sterically hindered face of the substrate adsorbed on the catalyst surface.

-

Work-up and Filtration: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude cis-diethyl pyrrolidine-2,5-dicarboxylate as an oil.

-

Salt Formation: Dissolve the crude product in a minimal amount of anhydrous diethyl ether or ethanol. While stirring, add a solution of hydrochloric acid in ethanol or diethyl ether dropwise until the precipitation is complete.

-

Isolation and Purification: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield cis-diethyl pyrrolidine-2,5-dicarboxylate hydrochloride.

Key Applications in Synthesis and Drug Development

The title compound is a valuable intermediate for the synthesis of a variety of more complex molecules, particularly in the realm of pharmaceuticals.

Synthesis of Chiral Ligands and Organocatalysts

The C₂-symmetric scaffold of cis-2,5-disubstituted pyrrolidines is a privileged structure in asymmetric catalysis.[1] The secondary amine can be functionalized to introduce catalytically active groups, and the ester functionalities can be modified or reduced to further elaborate the structure.

Precursor for Bioactive Molecules

The pyrrolidine-2,5-dicarboxylate core is a key structural motif in various biologically active compounds. For instance, derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes. The cis stereochemistry can be crucial for fitting into the active site of an enzyme.

Logical Flow for a Synthetic Application

Caption: Synthetic utility of cis-diethyl pyrrolidine-2,5-dicarboxylate hydrochloride.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling cis-diethyl pyrrolidine-2,5-dicarboxylate hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is generally more stable and less prone to degradation than the free base.

-

In case of exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed and specific safety information.

Conclusion

cis-Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride is a valuable and versatile building block for organic synthesis and drug discovery. Its defined stereochemistry and multiple functionalization points make it an attractive starting material for the creation of complex molecular architectures. A thorough understanding of its properties and synthetic routes, as outlined in this guide, is crucial for its effective application in research and development.

References

-

Asymmetric Synthesis of cis-2,5-Disubstituted Pyrrolidine, the Core Scaffold of β3-AR Agonists. Request PDF. Available from: [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. Available from: [Link]

-

2,3,4,5-tetramethylpyrrole. Organic Syntheses Procedure. Available from: [Link]

-

Asymmetric Synthesis of cis-2,5-Disubstituted Pyrrolidine, the Core Scaffold of β3-AR Agonists. AWS. Available from: [Link]

-

Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. PubMed. Available from: [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. Available from: [Link]

-

2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? PMC. Available from: [Link]

-

Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. PMC. Available from: [Link]

-

Diethyl pyrrole-2,5-dicarboxylate. MDPI. Available from: [Link]

-

Asymmetric synthesis of cis-2,5-disubstituted pyrrolidine, the core scaffold of β3-AR agonists. scinapse. Available from: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]

-

Sami Kortet - 2,5-Diarylpyrrolidines and Pyroglutamic-Acid-Derived 2-Diarylmethyl-5-Aryl-Pyrrolidines. JYX. Available from: [Link]

- WO2015173764A1 - Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors. Google Patents.

-

cis-Selective synthesis of 2,5-disubstituted pyrrolidines. Request PDF. Available from: [Link]

-

Novel crystalline form of lercanidipin hydrochloride and processes for its preparation. European Patent Office - EP 1600441 A2. Available from: [Link]

-

One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. ac.jp. Available from: [Link]

-

Scope of the synthesis of pyrrolidine-2,5-dicarboxylates 3. ResearchGate. Available from: [Link]

- A NOVEL PROCESS FOR THE PREPARATION OF LERCANIDIPINE. Patent 1891009.

-

Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. NIH. Available from: [Link]

-

(PDF) Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. ResearchGate. Available from: [Link]

- EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.

-

Pyrrolidine synthesis. Organic Chemistry Portal. Available from: [Link]

-

4 - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

- EP1860102A1 - Process for Producing Lercanidipine. Google Patents.

-

General synthesis of pyrrolidine-2,5-diones 71a-g and 74a-e. Reagents.... ResearchGate. Available from: [Link]

-

Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. PubMed. Available from: [Link]

Sources

A Technical Guide to trans-Diethyl Pyrrolidine-2,5-dicarboxylate Hydrochloride: Properties, Synthesis, and Applications

Executive Summary

trans-Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride is a chiral heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and asymmetric synthesis. As a disubstituted pyrrolidine, this molecule serves as a versatile stereochemically defined building block for the construction of complex molecular architectures. The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds, making its derivatives highly valuable starting materials.[1][2][3] This guide provides an in-depth overview of the physicochemical properties, general synthetic strategies, analytical characterization methods, and key applications of trans-diethyl pyrrolidine-2,5-dicarboxylate hydrochloride, offering a technical resource for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its handling, reaction setup, and analytical characterization. trans-Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride is typically supplied as a white solid with a purity of 96% or higher. Its structure features a five-membered saturated nitrogen heterocycle, the pyrrolidine ring, substituted at the 2 and 5 positions with ethyl carboxylate groups. The "trans" configuration indicates that these two substituents are on opposite sides of the ring plane. The compound is supplied as a hydrochloride salt, which enhances its stability and crystallinity.

| Property | Value | Source |

| IUPAC Name | diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate hydrochloride | |

| CAS Number | 162376-29-6 | |

| Molecular Formula | C₁₀H₁₈ClNO₄ | |

| Molecular Weight | 251.71 g/mol | |

| Appearance | White Solid | |

| Purity | ≥96% | |

| InChI Key | IAUFBLCQRNNJLX-WSZWBAFRSA-N |

Synthesis and Stereochemical Control

The synthesis of stereochemically pure pyrrolidines is a cornerstone of modern organic chemistry. The trans-2,5-disubstituted pattern of the target molecule can be achieved through several robust synthetic strategies that control the stereochemistry of the newly formed ring.

Causality in Synthetic Strategy

The choice of synthetic route is often dictated by the availability of starting materials and the desired stereochemical outcome. Methods like 1,3-dipolar cycloadditions are powerful for constructing the five-membered ring in a single, highly controlled step.[4] Alternatively, cyclization of linear precursors, such as enantiopure homoallylic amines, provides another reliable entry to this class of compounds.[5] The expertise lies in selecting a reaction that not only forms the desired bond but also sets the two stereocenters (at C2 and C5) in the correct "trans" relative orientation.

Caption: Generalized synthetic workflow for trans-2,5-disubstituted pyrrolidines.

General Experimental Protocol: 1,3-Dipolar Cycloaddition

This protocol is a representative method for synthesizing the pyrrolidine core.

-

Generation of the Azomethine Ylide: An appropriate N-substituted amino ester (e.g., a glycine ester) is reacted with an aldehyde or ketone. This step is causal: the choice of amino ester and carbonyl compound determines the substitution pattern of the final product. The reaction is typically performed in a non-polar solvent like toluene to facilitate the removal of water via a Dean-Stark apparatus, driving the equilibrium towards imine formation.

-

Cycloaddition: The generated imine (or its corresponding azomethine ylide precursor) is heated in the presence of diethyl fumarate. Diethyl fumarate is chosen as the dipolarophile because its trans-alkene geometry directly translates into the trans-stereochemistry of the final product, a key principle of concerted cycloaddition reactions.

-

Work-up and Purification: Upon reaction completion (monitored by TLC or LC-MS), the reaction mixture is cooled and the solvent is removed under reduced pressure. The resulting crude product is purified using column chromatography on silica gel. The choice of eluent (e.g., a hexane/ethyl acetate gradient) is critical to separate the desired product from unreacted starting materials and byproducts.

-

Deprotection and Salt Formation: If an N-protecting group was used (e.g., benzyl), it is removed, commonly via catalytic hydrogenation.[4] The resulting free amine is then dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same solvent to precipitate the final hydrochloride salt, which is then isolated by filtration.

Analytical Characterization and Quality Control

Rigorous analytical testing is a self-validating system that ensures the identity, purity, and stereochemistry of the synthesized compound.

Caption: A standard workflow for the analytical validation of a chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two ethyl ester groups: a triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂). The protons on the pyrrolidine ring (C2-H, C3-H₂, C4-H₂, C5-H) would appear as multiplets in the 2.0-4.5 ppm region. The N-H proton signal would likely be broad and its chemical shift dependent on concentration and solvent. The coupling constants between the C2-H and C5-H protons and their adjacent methylene protons are diagnostic for confirming the ring structure.

-

¹³C NMR: The carbon spectrum would confirm the presence of all 10 carbon atoms. Key signals include the ester carbonyl carbons (~170-175 ppm), the OCH₂ carbons (~60 ppm), the C2 and C5 carbons of the pyrrolidine ring (~55-65 ppm), the C3 and C4 carbons (~25-35 ppm), and the ethyl CH₃ carbons (~14 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. A strong, sharp absorption band around 1730-1750 cm⁻¹ is indicative of the C=O stretch of the ester groups. A broad band in the region of 2400-3200 cm⁻¹ would correspond to the N-H stretch of the secondary ammonium hydrochloride salt.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would typically show the molecular ion for the free base (C₁₀H₁₇NO₄) at an m/z corresponding to [M+H]⁺ (216.12). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million, providing definitive evidence of the molecular formula.

Applications in Research and Drug Development

The true value of trans-diethyl pyrrolidine-2,5-dicarboxylate hydrochloride lies in its application as a versatile chiral intermediate. The pyrrolidine scaffold is a key structural motif in a vast array of pharmaceuticals targeting conditions ranging from central nervous system disorders to cancer and infectious diseases.[1][2]

-

Chiral Scaffolding: The compound provides a rigid, stereochemically defined core onto which additional complexity can be built. The two ester functionalities can be differentially manipulated (e.g., reduction to alcohols, amidation) to serve as handles for introducing other molecular fragments. This is fundamental in fragment-based drug design and lead optimization.

-

Precursor for Bioactive Molecules: It serves as a precursor for synthesizing more complex heterocyclic systems and peptidomimetics.[6] The defined stereochemistry is crucial, as the biological activity of enantiomers can differ dramatically.

-

Organocatalysis: While the title compound itself is not a catalyst, the pyrrolidine ring is the core of highly successful organocatalysts, such as proline and its derivatives.[7] This compound can be used to synthesize novel chiral catalysts for enantioselective transformations.

Caption: Role of the pyrrolidine scaffold in building a complex drug candidate.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a laboratory coat, and chemical-resistant gloves when handling the compound.[8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

trans-Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride is more than a simple chemical reagent; it is an enabling tool for innovation in chemical synthesis and drug discovery. Its well-defined stereochemistry and bifunctional nature provide a reliable platform for constructing novel molecules with tailored properties. Understanding its synthesis, characterization, and potential applications allows researchers to leverage this valuable building block to its fullest extent, accelerating the development of new catalysts, materials, and therapeutic agents.

References

-

Grigor'ev, I. A., et al. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? Molecules. Available at: [Link]

-

Wikipedia. Pyrrolidine. Available at: [Link]

-

Davis, F. A., et al. (2004). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. The Journal of Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Science. Available at: [Link]

-

Crysdot LLC. Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride. Product Page. Available at: [Link]

-

Gawroński, P., et al. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules. Available at: [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Chemistry Research. Available at: [Link]

-

PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

Khlebnikov, A. F., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

- Google Patents. Nicardipine hydrochloride dihydrate and chloroformate.

-

MDPI. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Available at: [Link]

-

ResearchGate. Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. Available at: [Link]

-

PubChem. L-trans-2,4-pyrolidine dicarboxylate. Available at: [Link]

-

Shimadzu. LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Available at: [Link]

-

ECHA. Tetra-esterification products of C5-(branched and linear), C7, C8 and C10 fatty acids with pentaerythritol. Available at: [Link]

-

LJMU Research Online. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Available at: [Link]

-

PubMed. Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. Available at: [Link]

-

ResearchGate. Figure S2 1 H NMR spectrum of racemic diethyl-1,2-cyclopropane.... Available at: [Link]

-

ResearchGate. Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Available at: [Link]

-

ResearchGate. SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. Available at: [Link]

-

SynZeal. Nicardipine USP Related Compound A. Product Page. Available at: [Link]

-

European Patent Office. GREEN PROCESSING OILS FOR ELASTOMER COMPOUNDING. Available at: [Link]

-

PubChem. 1,2-Pyrrolidinedicarboxylic acid, 4-(benzoylamino)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R)-. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Physical and chemical properties of Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride

An In-depth Technical Guide to Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride

Introduction

The five-membered pyrrolidine ring system is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in the development of novel therapeutics.[1] Its prevalence is due to a combination of favorable properties, including its three-dimensional structure which allows for thorough exploration of pharmacophore space, inherent stereochemistry, and advantageous physicochemical characteristics that can enhance aqueous solubility.[2][3] Within this important class of compounds, this compound stands out as a pivotal chiral building block. Its bifunctional nature, featuring two ester groups at key stereogenic centers, provides a rich platform for synthetic diversification. This guide offers a comprehensive technical overview of its physical and chemical properties, analytical characterization, and synthetic utility for researchers, scientists, and professionals engaged in drug discovery and chemical development.

Section 1: Chemical Identity and Structure

The fundamental identity of this compound is captured by its systematic name and structural identifiers. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

| Identifier | Value | Reference |

| Compound Name | trans-Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride | |

| Synonym | diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate hydrochloride | |

| CAS Number | 162376-29-6 | |

| Molecular Formula | C₁₀H₁₈ClNO₄ | |

| Molecular Weight | 251.71 g/mol | |

| Canonical SMILES | CCOC(=O)C1CCC(N1)C(=O)OCC.Cl |

Structural Elucidation and Stereochemistry

The core of the molecule is a saturated five-membered nitrogen heterocycle—a pyrrolidine ring. The key features are the two ethyl ester (ethoxycarbonyl) groups attached to the carbon atoms at positions 2 and 5.

Stereoisomerism: The carbons at the C2 and C5 positions are chiral centers, giving rise to stereoisomers.

-

trans Isomers: The two ester groups are on opposite faces of the ring. This includes the (2S, 5S) and (2R, 5R) enantiomers. The commercially available compound is often the racemic trans mixture or a specific enantiomer like the (2S, 5S) form.

-

cis Isomer: The two ester groups are on the same face of the ring. This configuration results in a meso compound, which is achiral due to an internal plane of symmetry.

The relative orientation of these substituents significantly impacts the molecule's three-dimensional shape and its potential interactions with chiral biological targets, making stereochemical control paramount in its application.

Section 2: Physical and Chemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in experimental settings.

| Property | Value / Description | Reference |

| Appearance | White solid | |

| Melting Point | Data not available in searched literature. As a salt, it is expected to have a relatively high melting point and may decompose upon heating. | |

| Boiling Point | Not applicable; decomposes upon strong heating. | |

| Solubility | Expected to be soluble in water, methanol, and ethanol due to its ionic hydrochloride nature. Limited solubility in nonpolar organic solvents like hexanes and diethyl ether. | |

| Stability | Stable under standard laboratory conditions. Should be stored in a tightly sealed container in a dry, cool place to prevent hydrolysis of the ester groups. | |

| pKa | Data not available. The pKa of the protonated pyrrolidine nitrogen is anticipated to be lower than that of pyrrolidinium itself (~11.3) due to the electron-withdrawing effect of the two adjacent ester groups. |

Section 3: Reactivity and Synthetic Profile

The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the secondary amine (as its ammonium salt) and the two ester moieties.

Key Reactive Sites

-

Pyrrolidine Nitrogen (N-H): The protonated nitrogen is non-nucleophilic. However, treatment with a non-aqueous base (e.g., triethylamine, diisopropylethylamine) liberates the free secondary amine. This free amine is a potent nucleophile, enabling a wide range of derivatization reactions such as N-alkylation, N-acylation, N-arylation, and reductive amination.

-

Ester Carbonyls (C=O): The two ester groups are susceptible to nucleophilic attack.

-

Hydrolysis: Under acidic or basic conditions, the esters can be hydrolyzed to the corresponding pyrrolidine-2,5-dicarboxylic acid.

-

Amidation: Reaction with amines can convert the esters to amides, a common transformation in the synthesis of peptidomimetics and other bioactive molecules.[4]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the esters to the corresponding diol, (pyrrolidin-2,5-diyl)dimethanol.

-

Caption: Key reactivity pathways of the diethyl pyrrolidine-2,5-dicarboxylate core.

Section 4: Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

-

¹H NMR: The proton spectrum provides a distinct fingerprint.

-

Ethyl Protons: A quartet integrating to 4H around δ 4.1-4.4 ppm (–O–CH₂ –CH₃) and a triplet integrating to 6H around δ 1.2-1.4 ppm (–O–CH₂–CH₃ ).

-

Pyrrolidine Ring Protons: Protons at C2 and C5 (methine protons, –CH –COOEt) would appear as multiplets, typically around δ 4.0-4.5 ppm, depending on the solvent and stereochemistry. The protons at C3 and C4 (methylene protons, –CH₂ –) would resonate further upfield as complex multiplets between δ 1.8-2.5 ppm.

-

Amine Proton (N-H): A broad singlet, which may be exchangeable with D₂O. Its chemical shift is highly variable.

-

-

¹³C NMR: The carbon spectrum confirms the carbon skeleton.

-

Carbonyl Carbon: δ 170-175 ppm (C=O).

-

Ethyl Carbons: δ ~60-62 ppm (–C H₂–O–) and δ ~14 ppm (–C H₃).

-

Pyrrolidine Carbons: δ ~58-65 ppm for C2 and C5; δ ~25-35 ppm for C3 and C4.

-

Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16 to 64 scans for a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Calibrate the spectrum using the residual solvent peak as a reference. Integrate the signals and assign the peaks based on their chemical shift, multiplicity, and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

-

N-H Stretch: A broad and strong absorption in the 2400-2800 cm⁻¹ range is characteristic of the ammonium salt (R₂NH₂⁺).

-

C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.

-

C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region corresponds to the C-O single bond of the ester.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the sp³ C-H bonds of the ethyl and pyrrolidine groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the primary observable ion would be the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₁₀H₁₈NO₄⁺ (calculated m/z = 216.12). Fragmentation would likely involve the neutral loss of ethanol (–46 Da) or the loss of an ethoxycarbonyl radical.

Section 5: Synthesis Strategies

The synthesis of the pyrrolidine-2,5-dicarboxylate core can be achieved through various strategies, often focusing on stereocontrol.

-

Classical Synthesis: A common approach involves the cyclization of a linear precursor. For example, the reaction of diethyl 2,5-dibromoadipate with a primary amine (like benzylamine, followed by debenzylation) or ammonia can form the pyrrolidine ring.

-

From Pyroglutamic Acid: Versatile routes have been developed starting from readily available chiral precursors like pyroglutamic acid, which allows for the stereoselective synthesis of 2,5-disubstituted pyrrolidines.[5]

-

Modern Methods: Advanced methodologies like [3+2] cycloaddition reactions of azomethine ylides provide a powerful and stereocontrolled route to highly substituted pyrrolidines.[6] Other innovative methods include electrochemical cyclizations and ring contractions of pyridine derivatives.[6][7]

Caption: A conceptual workflow for a classical synthesis of the target compound.

Section 6: Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility lies in its role as a rigid and stereochemically defined scaffold.

-

Scaffold for Bioactive Molecules: The pyrrolidine core is present in a vast array of pharmacologically active agents, including antimicrobial, antiviral, anticancer, and anti-inflammatory compounds.[8]

-

Peptidomimetics: As a constrained analog of dipeptides, it is used to create peptidomimetics with improved stability and bioavailability. The dicarboxylate functionality allows for chain extension to build complex peptide-like structures.

-

Ligand Development: The ability to functionalize the nitrogen and the two ester groups independently allows for the synthesis of diverse libraries of compounds for screening against biological targets like enzymes and receptors. For instance, related pyrrolidine dicarboxylic acid amides have been developed as potent inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of diabetes.[4]

Caption: Applications of the title compound as a versatile starting material.

Conclusion

This compound is a synthetically versatile and valuable building block for the drug discovery and development pipeline. Its well-defined stereochemistry, coupled with the differential reactivity of its functional groups, provides a reliable platform for constructing complex molecular architectures. A firm grasp of its physical properties, chemical reactivity, and analytical profile, as detailed in this guide, is fundamental for any scientist aiming to leverage this powerful scaffold in the creation of next-generation chemical entities.

References

-

ResearchGate. 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. Available from: [Link]

-

MDPI. Diethyl pyrrole-2,5-dicarboxylate. Available from: [Link]

-

PrepChem.com. Synthesis of Diethyl Pyridine-2,5-dicarboxylate. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. Available from: [Link]

-

ACS Publications. Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Available from: [Link]

-

SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

Royal Society of Chemistry. Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. Available from: [Link]

-

PubChem. (2s,5s)-Pyrrolidine-2,5-dicarboxamide. Available from: [Link]

-

Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]

-

PubChem. L-trans-2,4-pyrolidine dicarboxylate. Available from: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

-

PubMed. Substituted pyrrolidine-2,4-dicarboxylic acid amides as potent dipeptidyl peptidase IV inhibitors. Available from: [Link]

-

Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available from: [Link]

-

PubChem. Nicardipine Hydrochloride. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Available from: [Link]

-

National Center for Biotechnology Information. Pyrrolidine synthesis via ring contraction of pyridines. Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0188611). Available from: [Link]

-

Sci-Hub. 2,5-Disubstituted pyrrolidines: versatile regioselective and diastereoselective synthesis by enamine reduction and subsequent alkylation. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Substituted pyrrolidine-2,4-dicarboxylic acid amides as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sci-Hub. 2,5-Disubstituted pyrrolidines: versatile regioselective and diastereoselective synthesis by enamine reduction and subsequent alkylation / Organic & Biomolecular Chemistry, 2003 [sci-hub.jp]

- 6. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

A Senior Application Scientist's Guide to the Synthetic Routes of Chiral Pyrrolidine-2,5-diones

Abstract

The chiral pyrrolidine-2,5-dione, or succinimide, framework is a cornerstone in medicinal chemistry and drug development. Its prevalence in a wide array of biologically active compounds, including antiepileptic drugs like ethosuximide and its derivatives, underscores the critical need for robust and stereocontrolled synthetic methodologies.[1][2][3] This in-depth technical guide provides a comprehensive review of the principal synthetic strategies for accessing these valuable chiral molecules. We will delve into the mechanistic underpinnings and practical applications of chiral pool synthesis, chiral auxiliary-mediated approaches, catalytic asymmetric methods, and enzymatic resolutions. Each section is designed to offer researchers and drug development professionals the necessary insights to select and implement the most suitable strategy for their specific synthetic challenges.

Introduction: The Significance of Chiral Succinimides

The pyrrolidine-2,5-dione scaffold is a privileged structure in pharmacology due to its ability to engage in various biological interactions. The stereochemistry of substituents on the succinimide ring is often a determining factor in a molecule's therapeutic efficacy and safety profile. Consequently, the development of synthetic routes that provide precise control over stereocenters is of paramount importance. This guide will explore the diverse and ingenious strategies that organic chemists have devised to meet this challenge, from leveraging nature's own chiral building blocks to the design of sophisticated artificial catalysts.

Chiral Pool Synthesis: Leveraging Nature's Starting Materials

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, and terpenes.[4] α-Amino acids are particularly attractive starting materials for the synthesis of chiral pyrrolidine-2,5-diones due to their inherent chirality and the presence of the requisite nitrogen atom.

Synthesis from α-Amino Acids

The general approach involves the cyclization of an activated α-substituted succinic acid derivative, which can be derived from a corresponding amino acid. This strategy directly translates the stereochemistry of the starting amino acid to the final succinimide product.

Causality Behind Experimental Choices: The choice of activating group for the carboxylic acids and the cyclization conditions are critical to prevent racemization of the chiral center. The use of mild coupling agents and non-basic conditions is often preferred. The protection of the amine functionality is also a key consideration, with protecting groups chosen based on their stability to the reaction conditions and ease of removal.

Experimental Protocol: Synthesis of a Chiral 3-Substituted Succinimide from Aspartic Acid

-

Protection: N-protection of L-aspartic acid is carried out using a suitable protecting group, such as Boc or Cbz, to prevent side reactions of the amino group.

-

Activation and Cyclization: The diacid is then converted to its anhydride by treatment with a dehydrating agent like acetic anhydride. Gentle heating promotes the cyclization to the corresponding N-protected succinic anhydride.

-

Imide Formation: The anhydride is subsequently reacted with a primary amine (R-NH₂) to open the ring, followed by a second cyclization, often promoted by heating or a mild dehydrating agent, to form the desired N-substituted pyrrolidine-2,5-dione. The stereocenter at the 3-position is retained from the starting L-aspartic acid.

Chiral Auxiliary-Mediated Synthesis

This classical yet powerful strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product.

Diastereoselective Alkylation of Succinimide Enolates

A common approach involves the diastereoselective alkylation of an enolate derived from a succinimide that is N-acylated with a chiral auxiliary, such as one of Evans' oxazolidinones or Ellman's tert-butanesulfinamide.[5]

Causality Behind Experimental Choices: The chiral auxiliary creates a sterically biased environment, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face of the enolate. The choice of base, solvent, and temperature is crucial for controlling the enolate geometry and preventing racemization. The rigidity of the transition state, often involving chelation to a metal ion, is key to achieving high diastereoselectivity.

Experimental Protocol: Asymmetric Alkylation using an Evans Auxiliary

-

Auxiliary Attachment: Succinic anhydride is reacted with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form the corresponding N-acyl oxazolidinone.

-

Enolate Formation: The N-acyl succinimide is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate.

-

Diastereoselective Alkylation: The enolate is then quenched with an alkyl halide. The chiral auxiliary directs the alkylation to one face of the enolate, leading to a high diastereomeric excess.

-

Auxiliary Cleavage: The chiral auxiliary is subsequently removed, for instance, by hydrolysis or reduction, to afford the chiral 3-substituted succinimide.

Catalytic Asymmetric Synthesis: The Modern Approach

Catalytic asymmetric synthesis has revolutionized the preparation of chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.[6] For the synthesis of chiral pyrrolidine-2,5-diones, several powerful catalytic strategies have emerged.

Asymmetric Michael Addition to Maleimides

The conjugate addition of nucleophiles to maleimides is one of the most extensively studied and versatile methods for preparing chiral succinimides.[7][8] Organocatalysis, in particular, has proven to be highly effective for this transformation.[9][10][11]

Causality Behind Experimental Choices: Chiral organocatalysts, such as diarylprolinol silyl ethers or bifunctional thioureas, activate the nucleophile (e.g., an aldehyde or ketone) through the formation of a transient enamine or enolate.[10][11] Simultaneously, the catalyst can activate the maleimide electrophile through hydrogen bonding, bringing the reactants together in a highly organized, chiral transition state. This dual activation model is the basis for the high enantioselectivities observed.

Experimental Protocol: Organocatalyzed Michael Addition of an Aldehyde to a Maleimide

-

Catalyst and Reactant Mixing: In a suitable solvent (e.g., toluene or dichloromethane), the N-substituted maleimide, the aldehyde (e.g., isobutyraldehyde), and a catalytic amount (typically 1-10 mol%) of a chiral primary or secondary amine catalyst (e.g., a derivative of proline) are combined.

-

Reaction Progression: The reaction is stirred at a controlled temperature (often room temperature or below) until completion, which can be monitored by techniques such as TLC or GC.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst and any unreacted starting materials. The resulting chiral succinimide is then purified by column chromatography.

| Catalyst Type | Nucleophile | Typical ee (%) |

| Diarylprolinol Silyl Ether | Aldehydes | >95 |

| Bifunctional Thiourea | 1,3-Dicarbonyls | >90 |

| Chiral Primary Amine-Salicylamide | Ketones | up to 99[11] |

Asymmetric Hydrogenation and Transfer Hydrogenation

The asymmetric hydrogenation of substituted maleimides or their derivatives provides a direct route to chiral succinimides. Rhodium-based catalysts are particularly effective for these transformations.

A noteworthy development is the stereodivergent synthesis of 3,4-disubstituted succinimides via Rh-catalyzed asymmetric transfer hydrogenation of 3-hydroxy-4-substituted maleimides.[2][3][12][13] This method allows for the selective formation of either the syn or anti diastereomer by tuning the reaction conditions.[2][3][13]

Causality Behind Experimental Choices: The chiral ligand on the rhodium catalyst creates a chiral environment around the metal center. The substrate coordinates to the metal, and the hydride is delivered to one face of the double bond, leading to the formation of one enantiomer in excess. In the case of dynamic kinetic resolution via transfer hydrogenation, the conditions are set to allow for the racemization of the starting material while one enantiomer is selectively hydrogenated.[13]

Experimental Protocol: Rh-Catalyzed Asymmetric Transfer Hydrogenation

-

Catalyst Preparation: A chiral Rh catalyst is prepared in situ from a suitable precursor and a chiral ligand.

-

Reaction Setup: The substituted maleimide derivative, a hydrogen source (e.g., formic acid/triethylamine azeotrope), and the catalyst are combined in a suitable solvent.

-

Stereocontrol: The diastereoselectivity (syn vs. anti) can often be controlled by adjusting the amount of base in the reaction mixture.[3]

-

Isolation: After the reaction is complete, the product is isolated and purified. This method can achieve high yields, excellent enantioselectivities (>99% ee), and high diastereoselectivities (>99:1 dr).[2][3][13]

Asymmetric Alkylation and Cycloaddition

Other powerful catalytic methods include the asymmetric allylic alkylation of succinimide precursors to create α-quaternary stereocenters and [3+2] cycloaddition reactions to construct the pyrrolidine ring with high stereocontrol.[14][15][16] These methods often employ transition metal catalysts (e.g., palladium or rhodium) with chiral ligands to induce enantioselectivity.[14][17]

Enzymatic and Kinetic Resolution

Enzymatic methods offer an environmentally friendly and highly selective means of obtaining chiral compounds. Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[18][19]

Lipase-Catalyzed Kinetic Resolution

Lipases are commonly used enzymes that can catalyze the acylation or hydrolysis of a wide range of substrates with high enantioselectivity.[6] A racemic mixture of a 3-hydroxysuccinimide derivative, for example, could be resolved by lipase-catalyzed acylation, where the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol.

Causality Behind Experimental Choices: The high selectivity of enzymes stems from the intricate three-dimensional structure of their active sites, which can precisely distinguish between two enantiomers. The choice of enzyme, solvent, and acyl donor is critical for achieving high enantioselectivity (E-value).

Experimental Protocol: Lipase-Catalyzed Resolution of a Racemic Hydroxysuccinimide

-

Reaction Setup: A racemic mixture of the hydroxysuccinimide, a suitable acyl donor (e.g., vinyl acetate), and a lipase (e.g., Candida antarctica lipase B, CAL-B) are suspended in an organic solvent (e.g., toluene).

-

Monitoring: The reaction is monitored, and it is crucial to stop the reaction at approximately 50% conversion to obtain both the product and the remaining starting material with high enantiomeric excess.

-

Separation: After the reaction, the enzyme is filtered off, and the acylated product and the unreacted alcohol are separated by chromatography.

Conclusion

The synthesis of chiral pyrrolidine-2,5-diones is a well-developed field with a diverse array of reliable and stereoselective methods. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, the availability of starting materials, scalability, and cost.

-

Chiral pool synthesis is ideal when the target molecule's stereochemistry directly corresponds to that of a readily available natural product like an amino acid.

-

Chiral auxiliaries offer a robust and predictable method for controlling stereochemistry, although they are not atom-economical.

-

Catalytic asymmetric methods , particularly organocatalytic Michael additions and asymmetric hydrogenations, represent the state-of-the-art, offering high efficiency and enantioselectivity with low catalyst loadings.

-

Enzymatic resolutions are a powerful option, especially for large-scale synthesis, due to their high selectivity and environmentally benign nature.

As drug development continues to demand ever more complex and stereochemically defined molecules, the synthetic methodologies outlined in this guide will remain indispensable tools for researchers and scientists in the field.

Diagrams

General Synthetic Strategies

Caption: Overview of major synthetic approaches to chiral pyrrolidine-2,5-diones.

Organocatalytic Michael Addition Workflow

Caption: Catalytic cycle for the organocatalyzed Michael addition to a maleimide.

References

- Zhang, Y., & Wang, W. (2012). Recent advances in organocatalytic asymmetric Michael reactions.

-

Lazib, Y., Naves, J. G., Labande, A., Dauban, P., & Saget, T. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au, 2(3), 226-243. [Link]

-

Zhang, X., et al. (2022). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Nature Communications, 13(1), 7792. [Link]

- Szöllősi, G., Kőszegi, K. A., Szabados, M., & Kukovecz, Á. (2025). Enantioselective Preparation of Chiral Succinimide Derivatives by Mechanochemical Catalytic Michael Addition.

- Lai, W., Li, C., Le Bideau, F., Retailleau, P., & Dumas, F. (2020). Straightforward access to densely substituted chiral succinimides through enantioselective organocatalyzed Michael addition of α-alkyl-cyclic ketones to maleimides. Organic Chemistry Frontiers, 7(10), 1224–1229.

-

Chauhan, P., Kaur, J., & Chimni, S. S. (2012). Asymmetric organocatalytic addition reactions of maleimides: a promising approach towards the synthesis of chiral succinimide derivatives. Chemistry–An Asian Journal, 7(8), 1733-1746. [Link]

-

Zhang, X., et al. (2022). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Nature Communications, 13(1), 7792. [Link]

- Trost, B. M., & Fraisse, P. L. (2018). Highly Enantioselective, Base-Free Synthesis of α-Quaternary Succinimides through Catalytic Asymmetric Allylic Alkylation.

-

Martín-García, F. M., & Bäckvall, J. E. (2010). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of organic chemistry, 75(21), 7433–7436. [Link]

-

Zhang, X., et al. (2022). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Nature Communications, 13(1), 7792. [Link]

- Wang, D., et al. (2019). Highly Enantioselective Synthesis of Chiral Succinimides via Rh/Bisphosphine-Thiourea-Catalyzed Asymmetric Hydrogenation.

-

Wikipedia. (n.d.). Kinetic resolution. In Wikipedia. Retrieved January 23, 2026, from [Link]

-

Kim, D., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(9), 2697. [Link]

-

Lee, S., & Lee, Y. (2021). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 26(11), 3333. [Link]

-

de la Torre, A., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7546–7551. [Link]

-

The Organic Chemistry Tutor. (2022, October 25). Stereochemistry: Kinetic Resolution [Video]. YouTube. [Link]

-

Zhang, Y., & Wang, W. (2012). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 2, 42-53. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 23, 2026, from [Link]

-

Wang, Y., et al. (2023). Chiral Phosphine Catalyzed Allylic Alkylation of Benzylidene Succinimides with Morita–Baylis–Hillman Carbonates. Molecules, 28(6), 2795. [Link]

-

Edgars Suna Group. (n.d.). Diastereoselective synthesis using chiral auxiliary. Retrieved January 23, 2026, from [Link]

- Hussaini, S. R., & Moloney, M. G. (2003). 2,5-Disubstituted pyrrolidines: versatile regioselective and diastereoselective synthesis by enamine reduction and subsequent alkylation. Organic & Biomolecular Chemistry, 1(11), 1838-1839.

-

Wang, J., et al. (2019). Enantioselective assembly of 3,3-disubstituted succinimides via three-component reaction of vinyl diazosuccinimides with alcohols and imines. Chemical Communications, 55(84), 12696-12699. [Link]

-

Davis, F. A., & Szewczyk, J. M. (2006). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. Organic letters, 8(5), 799–802. [Link]

-

Carewell Pharma. (n.d.). B Pharmacy 4th Semester Syllabus. Retrieved January 23, 2026, from [Link]

-

Kim, I., et al. (2021). Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis. The Journal of Organic Chemistry, 86(17), 11795–11804. [Link]

-

Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Macromolecular Materials and Engineering, 2500091. [Link]

-

Sadykov, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(21), 11158. [Link]

-

García-García, P., et al. (2021). Asymmetric Conjugate Addition of Ketones to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide. Molecules, 26(16), 4983. [Link]

-

Dziemian, S., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 23(19), 11847. [Link]

- Chen, Z., & Engle, K. M. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14538–14545.

- Aota, Y., Kano, T., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Journal of the American Chemical Society, 141(48), 19263–19268.

- Gómez‐Torres, E., et al. (2012). Enantioselective Synthesis of Succinimides by Michael Addition of 1,3‐Dicarbonyl Compounds to Maleimides Catalyzed by a Chiral Bis(2‐aminobenzimidazole) Organocatalyst. European Journal of Organic Chemistry, 2013(8), 1434–1440.

-

Herrera, B., et al. (2018). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 23(11), 2963. [Link]

- Sundberg, R. J., Pearce, B. C., & Laurino, J. P. (1986). Pyrrolidine‐2,3‐dione, 1‐allylpyrrolidine‐2,3‐dione and 1‐ethoxypyrrolidine‐2,3‐dione. Journal of Heterocyclic Chemistry, 23(2), 537–539.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

- 6. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric organocatalytic addition reactions of maleimides: a promising approach towards the synthesis of chiral succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. Sci-Hub. Straightforward access to densely substituted chiral succinimides through enantioselective organocatalyzed Michael addition of α-alkyl-cyclic ketones to maleimides / Organic Chemistry Frontiers, 2020 [sci-hub.jp]

- 10. mdpi.com [mdpi.com]

- 11. Asymmetric Conjugate Addition of Ketones to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sci-Hub. Highly Enantioselective, Base‐Free Synthesis of α‐Quaternary Succinimides through Catalytic Asymmetric Allylic Alkylation / Chemistry – A European Journal, 2018 [sci-hub.sg]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chiral Phosphine Catalyzed Allylic Alkylation of Benzylidene Succinimides with Morita–Baylis–Hillman Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enantioselective assembly of 3,3-disubstituted succinimides via three-component reaction of vinyl diazosuccinimides with alcohols and imines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

The Pyrrolidine Scaffold: A Cornerstone in Nature's Pharmacy and Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a pivotal structural motif in the realm of biologically active molecules.[1] Its prevalence in a vast array of natural products, from alkaloids to amino acids, underscores its evolutionary selection as a privileged scaffold.[2] This significance is mirrored in medicinal chemistry, where the pyrrolidine core is a recurring feature in numerous FDA-approved drugs across a wide spectrum of therapeutic areas.[1][3] This technical guide provides a comprehensive exploration of pyrrolidine-containing natural products and drugs, delving into their origins, biological activities, and the synthetic strategies employed for their creation. We will examine the fundamental physicochemical properties of the pyrrolidine ring that contribute to its utility in drug design, explore the biosynthetic pathways that construct these molecules in nature, and detail the mechanisms of action of key therapeutic agents. Furthermore, this guide will furnish researchers with detailed experimental protocols for the synthesis and isolation of these valuable compounds, aiming to serve as a critical resource for professionals engaged in drug discovery and development.

The Pyrrolidine Ring: A Profile of a Privileged Scaffold

The pyrrolidine ring, also known as tetrahydropyrrole, is a colorless liquid miscible with water and most organic solvents.[4] Its structure, a cyclic secondary amine, provides a unique combination of properties that make it an attractive component in drug design.[5]

Physicochemical and Conformational Properties

The non-planar, puckered conformation of the sp³-hybridized carbon atoms in the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable trait for enhancing interactions with biological targets.[2] The ring can adopt two primary envelope conformations, Cγ-exo and Cγ-endo, and the preferred conformation can be influenced by the nature and stereochemistry of substituents. This conformational flexibility, or "pseudorotation," allows the molecule to adopt an optimal geometry for binding to a protein's active site. The nitrogen atom in the ring is a key feature, acting as a hydrogen bond acceptor and a center of basicity, with the pKa of its conjugate acid being approximately 11.27.[4] This basicity is crucial for solubility and for forming ionic interactions with acidic residues in proteins.

| Property | Value | Reference |

| Molecular Formula | C₄H₉N | [4] |

| Molar Mass | 71.12 g/mol | [4] |

| Boiling Point | 87 °C | [4] |

| Solubility in Water | Miscible | [4] |

| pKa (conjugate acid) | 11.27 | [4] |

Nature's Bounty: Pyrrolidine-Containing Natural Products

The pyrrolidine motif is a recurring theme in the vast library of natural products, particularly in alkaloids. These compounds exhibit a remarkable diversity of biological activities.

Notable Classes and Biological Activities

| Class of Natural Product | Example(s) | Biological Activity |

| Simple Pyrrolidine Alkaloids | Hygrine, Cuscohygrine | Precursors to tropane alkaloids |

| Tropane Alkaloids | Cocaine, Scopolamine | Anesthetic, Anticholinergic[6] |

| Pyridine Alkaloids | Nicotine | Stimulant |

| Antibiotics | Anisomycin | Antibacterial, Antifungal, Antineoplastic[1][6] |

| Anticancer Agents | Pyrrolomycin | Anticancer, Antibacterial[5] |

| Anti-inflammatory Agents | Solanpyrrole B | Anti-inflammatory (NF-κB inhibition)[7][8] |

Biosynthesis of Pyrrolidine Alkaloids

The biosynthesis of many pyrrolidine alkaloids originates from the amino acids ornithine or arginine. These precursors provide the core carbon and nitrogen atoms for the pyrrolidine ring.

Nicotine biosynthesis in tobacco plants is a classic example, involving the convergence of two distinct pathways for the formation of its pyrrolidine and pyridine rings. The pyrrolidine ring is derived from ornithine via putrescine.[9][10]

Tropane alkaloids, such as scopolamine, also originate from putrescine, which is converted to N-methyl-Δ¹-pyrrolinium.[11] This intermediate then condenses with a precursor derived from phenylalanine to form the characteristic bicyclic tropane core.[12][13][14]

Pyrrolidine-Containing Drugs: From Bench to Bedside

The structural and functional advantages of the pyrrolidine ring have been extensively leveraged in the development of a multitude of clinically successful drugs.

Pyrrolidine Drugs by Therapeutic Area

| Therapeutic Area | Drug(s) | Mechanism of Action |

| Antihypertensives | Captopril, Enalapril | Angiotensin-Converting Enzyme (ACE) Inhibitors[1] |

| Antivirals | Telaprevir, Asunaprevir, Paritaprevir | Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors[5][15] |

| Anticancer Agents | Pacritinib, Futibatinib | JAK-2 Inhibitor, FGFR-4 Inhibitor[1] |

| Antidiabetics | Vildagliptin | Dipeptidyl Peptidase-4 (DPP-4) Inhibitor[15] |

| Antihistamines | Clemastine | H1 Receptor Antagonist[1] |

| Antibiotics | Clindamycin | Protein Synthesis Inhibitor |

Mechanisms of Action: A Closer Look

Captopril was one of the first ACE inhibitors developed and serves as a prime example of rational drug design.[16] Its L-proline moiety mimics the C-terminal proline of angiotensin I, allowing it to bind to the active site of the angiotensin-converting enzyme (ACE).[17] The sulfhydryl group of captopril coordinates with the zinc ion in the ACE active site, leading to potent inhibition of the enzyme.[16] This prevents the conversion of angiotensin I to the vasoconstrictor angiotensin II.[16]

Vildagliptin is an oral anti-hyperglycemic agent that functions by inhibiting dipeptidyl peptidase-4 (DPP-4).[18] DPP-4 is the enzyme responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[19][20] By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1 and GIP, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release.[18][21]

Synthetic Methodologies: Constructing the Pyrrolidine Core

The synthesis of pyrrolidine-containing molecules is a rich area of organic chemistry, with numerous strategies developed to construct this valuable heterocycle with high levels of stereocontrol.

Functionalization of the Chiral Pool: L-Proline as a Starting Material

The readily available and enantiopure amino acid L-proline is a common and versatile starting material for the synthesis of a wide range of substituted pyrrolidines.[22] Its carboxylic acid and secondary amine functionalities provide convenient handles for chemical modification.

Cyclization Reactions

A plethora of cyclization strategies have been developed to construct the pyrrolidine ring from acyclic precursors. These include intramolecular nucleophilic substitution, reductive amination of dicarbonyl compounds, and various transition-metal-catalyzed C-H amination reactions.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a powerful and atom-economical method for the stereoselective synthesis of polysubstituted pyrrolidines.[23][24][25] This reaction allows for the rapid construction of complex pyrrolidine scaffolds with the creation of multiple stereocenters in a single step.[26][27]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and isolation of pyrrolidine-containing compounds.

Protocol for the Synthesis of Captopril

This protocol outlines a common synthetic route to captopril starting from L-proline and 3-acetylthio-2-methylpropanoic acid.[22]

Step 1: Synthesis of 1-(3-acetylthio-2-methylpropanoyl)-L-proline

-

To a solution of L-proline (1.15 g, 10 mmol) in a suitable solvent such as dichloromethane (50 mL), add a base like triethylamine (1.5 eq, 15 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-acetylthio-2-methylpropanoyl chloride (1.95 g, 10 mmol) in dichloromethane (20 mL) to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1 M HCl (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Deprotection to Yield Captopril

-

Dissolve the crude product from Step 1 in methanol (50 mL).

-

Add a solution of sodium hydroxide (1.2 g, 30 mmol) in water (10 mL).

-

Stir the mixture at room temperature for 2 hours.

-

Acidify the reaction mixture to pH 2 with concentrated HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude captopril can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Protocol for the Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide

This protocol describes a general procedure for a metal-catalyzed asymmetric [3+2] cycloaddition.[23]

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chiral ligand (e.g., a chiral phosphine, 0.055 mmol) and the metal salt (e.g., AgOAc, 0.05 mmol).

-

Add anhydrous solvent (e.g., toluene, 2 mL) and stir the mixture at room temperature for 30 minutes.

-

Add the dipolarophile (e.g., dimethyl maleate, 1.0 mmol).

-

In a separate flask, prepare a solution of the imine precursor (e.g., an α-iminoester, 1.2 mmol) and a base (e.g., triethylamine, 1.5 mmol) in the same anhydrous solvent (3 mL).

-

Add the imine/base solution to the catalyst mixture via syringe pump over a period of 4 hours at the desired reaction temperature (e.g., 0 °C).

-

After the addition is complete, stir the reaction for an additional 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired enantiomerically enriched pyrrolidine.

Protocol for the Extraction of Pyrrolidine Alkaloids from Plant Material

This protocol provides a general acid-base extraction method for the isolation of alkaloids from plant sources.[28]

-

Maceration: Weigh 100 g of finely powdered, dried plant material (e.g., coca leaves) and place it in a 1 L flask.[28] Add 500 mL of methanol and allow the mixture to stand for 48 hours at room temperature with occasional agitation.[28]

-

Filtration and Concentration: Filter the methanolic extract to remove the plant debris.[28] Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40 °C to obtain a viscous residue.[28]

-

Acid-Base Extraction:

-

Dissolve the residue in 100 mL of 2% sulfuric acid.

-

Extract the acidic solution with dichloromethane (3 x 50 mL) to remove non-alkaloidal compounds. Discard the organic layers.

-

Basify the aqueous layer to pH 10 with concentrated ammonium hydroxide.

-

Extract the now basic aqueous solution with dichloromethane (4 x 50 mL). The alkaloids will now be in the organic phase.

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude alkaloid mixture.

-

The crude extract can be further purified by column chromatography on silica gel or alumina, using a gradient of solvents such as chloroform/methanol, to isolate individual alkaloids.

-

Future Perspectives and Conclusion